molecular formula C9H12O3 B3191805 2-Phenoxypropane-1,3-diol CAS No. 5800-08-8

2-Phenoxypropane-1,3-diol

Cat. No. B3191805
CAS RN: 5800-08-8
M. Wt: 168.19 g/mol
InChI Key: IEAGXQUAKGSSHK-UHFFFAOYSA-N
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Description

2-Phenoxypropane-1,3-diol is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is used in various applications due to its chemical properties .


Molecular Structure Analysis

The molecular structure of 2-Phenoxypropane-1,3-diol consists of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenoxypropane-1,3-diol are not detailed in the available resources, diols in general can undergo a variety of reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .


Physical And Chemical Properties Analysis

2-Phenoxypropane-1,3-diol has a melting point of 68 °C and a predicted boiling point of 345.6±22.0 °C. Its density is predicted to be 1.185±0.06 g/cm3 .

Future Directions

The production of 1,3-diols from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-diols has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

CAS RN

5800-08-8

Product Name

2-Phenoxypropane-1,3-diol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-phenoxypropane-1,3-diol

InChI

InChI=1S/C9H12O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

IEAGXQUAKGSSHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(CO)CO

Canonical SMILES

C1=CC=C(C=C1)OC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anticipating a ring closure similar to that developed by Holton et al., 1994 during their total synthesis of paclitaxel, (Holton, R. A.; Somoza, C.; Kim, H. B.; Liang, F.; Biedeger, R. J.; Boatman, P. D.; Shindo, M.; Smith, C. C.; Kim, S.; Nadizadeh, H.; Suzuki, Y.; Tao, C.; Vu, P.; Tang, S.; Zhang, P.; Murthi, K. K.; Gentile, L. N.; Liu, J. H. J. Am. Chem. Soc. 1994, 116, 1597 and Holton, R. A.; Kim, H. B.; Somoza, C.; Liang, F.; Biedeger, R. J.; Boatman, P. D.; Shindo, M.; Smith, C. C.; Kim, S.; Nadizadeh, H.; Suzuki, Y.; Tao, C.; Vu, P.; Tang, S.; Zhang, P.; Murthi, K. K.; Gentile, L. N.; Liu, J. H. J. Am. Chem. Soc. 1994, 116, 1599) the inventors initially deployed acetophenone, 2, according to FIG. 1 as the most inexpensive and directly analogous starting material appropriate for producing 2-phenylglycerol, 1 where R=Ø, which could then be used as the key building block for further elaboration into the desired oxetanes. Toward this end, the enol form of acetophenone, 2, was trapped as its trimethylsilyl (TMS) ether (Step a) (Rubottom, G. M.; Gruber, J. M.; Juve, Jr., H. D.; Charleson, D. A. Org. Synth. 1986, 64, 118) which was vacuum distilled (42-43° C., 0.10 mm Hg) prior to its oxidation with meta-chloroperbenzoic acid (Step b) to produce α-hydroxyacetophenone. In addition to having appropriate NMR spectroscopic data, crystallization of the latter from hexane/ethyl acetate (1/1) provided material having a melting point of 88-90° C. which is comparable to the technical literature (Yorozu, K.; Takai, T.; Yamada, T.; Mukaiyama, T. Bull Chem. Soc. Jpn. 1994, 67, 2195: melting point=87 to 89° C.) as well as to commercial grade specifications (Aldrich Chem. Co.: melting point=86 to 89° C. and Acros Organics/Fisher Scientific: melting point=86 to 88° C.). Formation of the TMS ether (Step c) followed by immediate reaction with methylmagnesium bromide (Step d) then produced racemic 1,2-dihydroxy-2-phenylpropane. Flash chromatography and crystallization of the latter from hexane/ether (1/1) provided material again having appropriate NMR data and a melting point of 43-45° C. which is comparable to both the technical literature and commercial grade specifications (Eliel, E. L.; Freeman, J. P. J. Am. Chem. Soc. 1952, 74, 923: melting point=44 to 45° C. and Aldrich Chem. Co.: mp=44 to 45° C., respectively). However, at this point the overall yield for just the first four steps of this eight-step strategy had already plummeted to less than 20%. Thus, a higher yielding and more expedient pathway to compound 1 was sought and the latter steps of this first approach, as shown by dotted lines in FIG. 1, were not pursued.
Name
paclitaxel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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